molecular formula C10H11N3O2S2 B112660 N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide CAS No. 476338-85-9

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Cat. No.: B112660
CAS No.: 476338-85-9
M. Wt: 269.3 g/mol
InChI Key: VIZDVARUPDOMRC-UHFFFAOYSA-N
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Description

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is a chemical compound with the molecular formula C10H11N3O2S2 and a molecular weight of 269.34 g/mol It is characterized by the presence of a thiazole ring, an aromatic phenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide typically involves the reaction of 2-aminothiazole with 4-bromophenylmethanesulfonamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Scientific Research Applications

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to active sites of enzymes, inhibiting their function. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The compound’s sulfonamide group can also interact with proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]Methanesulfonamide
  • 2-Amino-4-(4-chlorophenyl)thiazole
  • 2-Amino-4-(4-methylphenyl)thiazole

Uniqueness

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher potency in certain biological assays .

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-17(14,15)13-8-4-2-7(3-5-8)9-6-16-10(11)12-9/h2-6,13H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZDVARUPDOMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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